molecular formula C12H9N3O2 B11483186 Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-

Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-

Cat. No.: B11483186
M. Wt: 227.22 g/mol
InChI Key: XWCLLBLSKAZUBQ-UHFFFAOYSA-N
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Description

(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a nitrophenyl group and a pyridinyl group, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE
  • (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-3-YL)METHANIMINE
  • (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-2-YL)METHANIMINE

Uniqueness

(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridinyl group. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-3-1-2-11(8-12)14-9-10-4-6-13-7-5-10/h1-9H

InChI Key

XWCLLBLSKAZUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=NC=C2

Origin of Product

United States

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